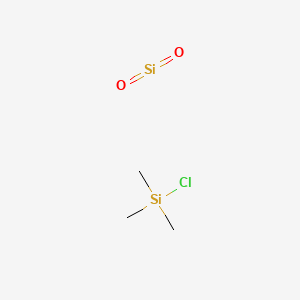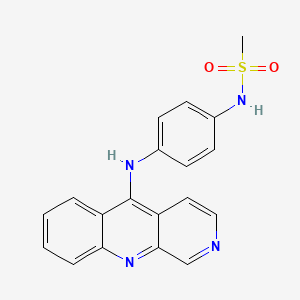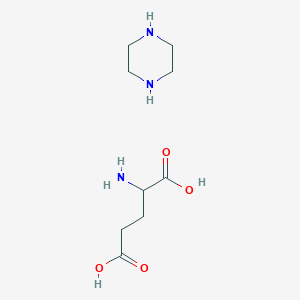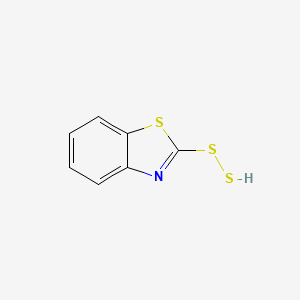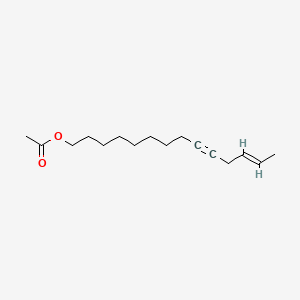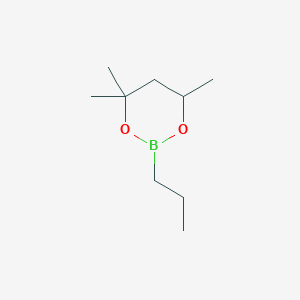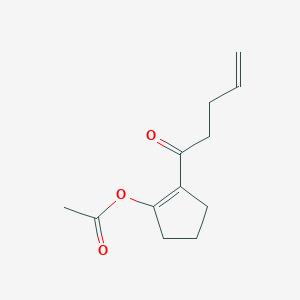
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine is an organic compound with the molecular formula C13H13NO4S2 It is known for its unique structure, which includes a rhodanine core and a trimethoxybenzylidene moiety
Preparation Methods
The synthesis of 5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with rhodanine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-(alpha-Methyl-3,4,5-trimethoxybenzylidene)rhodanine can be compared with other similar compounds, such as:
- 5-(3,4-Dimethoxybenzylidene)rhodanine
- 5-(2,3-Dimethoxybenzylidene)rhodanine
- 3-Butyl-5-(2,3,4-trimethoxybenzylidene)rhodanine
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
These compounds share structural similarities but differ in the number and position of methoxy groups on the benzylidene moiety. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
73855-62-6 |
|---|---|
Molecular Formula |
C14H15NO4S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(5Z)-2-sulfanylidene-5-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO4S2/c1-7(12-13(16)15-14(20)21-12)8-5-9(17-2)11(19-4)10(6-8)18-3/h5-6H,1-4H3,(H,15,16,20)/b12-7- |
InChI Key |
VUCTYMMRFTUOOG-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=C/1\C(=O)NC(=S)S1)/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(=C1C(=O)NC(=S)S1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


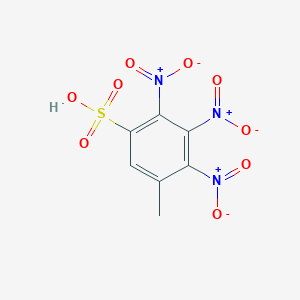
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
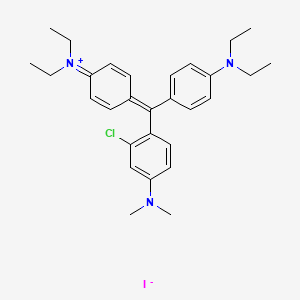

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
